molecular formula C11H8F3N3O2 B2796793 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-20-8

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid

Cat. No.: B2796793
CAS No.: 927969-20-8
M. Wt: 271.199
InChI Key: BTRMSWZRDKORIF-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid is a chemical compound with the molecular formula C11H8F3N3O2 and a molecular weight of 271.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a quinazoline ring, which is further linked to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves the condensation of 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal in toluene under reflux conditions . This reaction forms an intermediate, which is then further reacted with appropriate reagents to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other scientific research applications.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)10-16-7-4-2-1-3-6(7)9(17-10)15-5-8(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRMSWZRDKORIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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